4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(pyridin-2-yl)ethylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid, while reduction of a nitro group can produce 4-methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}aniline.
Scientific Research Applications
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid
- 4-Methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid
Uniqueness
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the sulfonamide group provides potential for enzyme inhibition. The pyridine ring contributes to its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHNFJLHHGFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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